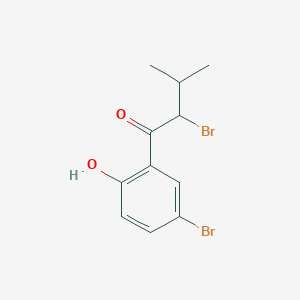
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is a brominated organic compound with the molecular formula C11H12Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone. The reaction typically involves the use of bromine in glacial acetic acid or 50% aqueous acetic acid . The reaction conditions include maintaining the temperature at around 70-80°C and using light irradiation to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully monitored to control the addition of bromine and maintain the desired temperature and irradiation conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-bromo-1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one.
Reduction: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-2-hydroxyacetophenone: Similar in structure but lacks the additional methylbutanone moiety.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Another brominated acetophenone derivative with similar reactivity.
2-Bromo-4’-hydroxyacetophenone: Differing in the position of the bromine and hydroxy groups.
Uniqueness
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the 3-methylbutanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19019-22-8 |
|---|---|
Formule moléculaire |
C11H12Br2O2 |
Poids moléculaire |
336.02 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)10(13)11(15)8-5-7(12)3-4-9(8)14/h3-6,10,14H,1-2H3 |
Clé InChI |
LDFIKBBDLGKYLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C1=C(C=CC(=C1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


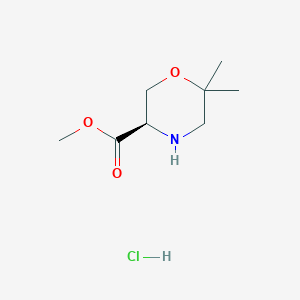
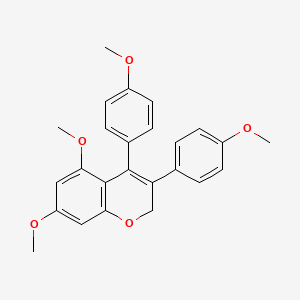

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
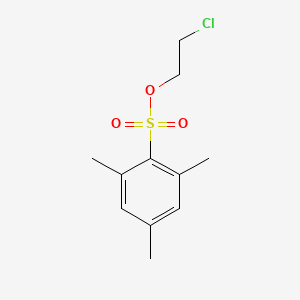
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
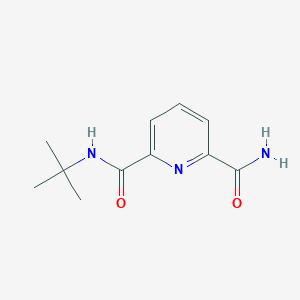
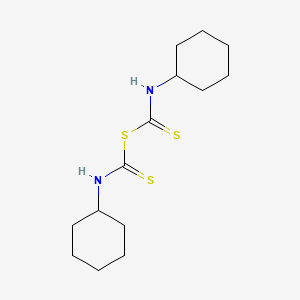

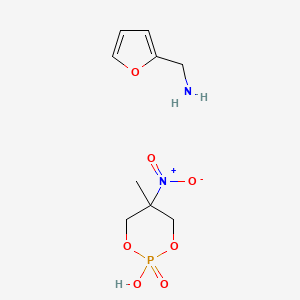
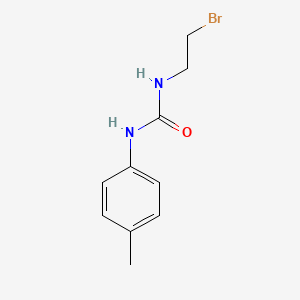
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


